molecular formula C11H6Br2O4 B11631533 methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 65673-59-8

methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11631533
CAS No.: 65673-59-8
M. Wt: 361.97 g/mol
InChI Key: QGPJDVCYRJDELG-UHFFFAOYSA-N
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Description

Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C11H6Br2O4, is characterized by the presence of two bromine atoms at positions 6 and 8 on the chromene ring, which can significantly influence its chemical behavior and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of methyl 2-oxo-2H-chromene-3-carboxylate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent chromene derivative.

    Oxidation Reactions: The chromene ring can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

  • Substitution reactions yield various substituted chromenes.
  • Reduction reactions yield the parent chromene derivative.
  • Oxidation reactions yield chromene derivatives with additional functional groups.

Scientific Research Applications

Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and chromene ring. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate

Comparison: Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of two bromine atoms, which can significantly alter its reactivity and biological properties compared to its mono-brominated or non-brominated counterparts. The dibromo substitution can enhance its ability to participate in substitution reactions and may also influence its interaction with biological targets, potentially leading to different biological activities .

Properties

CAS No.

65673-59-8

Molecular Formula

C11H6Br2O4

Molecular Weight

361.97 g/mol

IUPAC Name

methyl 6,8-dibromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H6Br2O4/c1-16-10(14)7-3-5-2-6(12)4-8(13)9(5)17-11(7)15/h2-4H,1H3

InChI Key

QGPJDVCYRJDELG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br

Origin of Product

United States

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